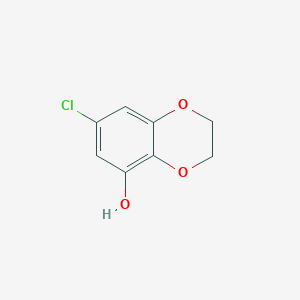
1-isocyanato-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-1-methylcyclohexane, commonly referred to as IMC, is an organic compound that is widely used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and is highly flammable. IMC is used as an intermediate in the production of polyurethane foams, polyurethane polymers, and polyurethane adhesives. It is also used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. IMC is a versatile molecule that has a wide range of applications in industry and research.
Wirkmechanismus
The mechanism of action of IMC is not fully understood. However, it is believed that IMC acts as a catalyst in the formation of polyurethane polymers and foams, and that it facilitates the reaction of isocyanates with hydroxyl compounds. In addition, IMC is believed to be involved in the formation of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of IMC are not well understood. However, it is known that IMC is highly flammable and can cause irritation to the eyes and skin if it comes into contact with them. In addition, IMC has the potential to be toxic if inhaled or ingested.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using IMC in laboratory experiments include its availability, its low cost, and its wide range of applications. The disadvantages include its flammability, its potential toxicity, and its strong odor.
Zukünftige Richtungen
There are a number of potential future directions for research involving IMC. These include further research into its mechanism of action, its potential toxicity, and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of polyurethane polymers and foams, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, further research could be conducted into its potential applications in enzyme-catalyzed reactions and drug delivery systems.
Synthesemethoden
IMC can be synthesized in a number of ways. The most common method is the reaction of cyclohexanone with phosgene in the presence of a base, such as potassium carbonate. This method yields a yield of up to 90% of the desired product. Other methods of synthesis include the reaction of cyclohexanone with isocyanic acid, the reaction of cyclohexanone with isocyanates, and the reaction of cyclohexanone with isocyanates in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
IMC is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. In chemistry, IMC is used in the synthesis of polyurethane polymers and foams, as well as in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. In biochemistry, IMC is used in the synthesis of enzymes and other proteins, and in the study of enzyme-catalyzed reactions. In pharmacology, IMC is used in the synthesis of drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
1-isocyanato-1-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(9-7-10)5-3-2-4-6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPMOFOBNHBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-1-methylcyclohexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)


![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)







